molecular formula C11H15F2N B13282876 Tert-butyl[(2,3-difluorophenyl)methyl]amine

Tert-butyl[(2,3-difluorophenyl)methyl]amine

Cat. No.: B13282876
M. Wt: 199.24 g/mol
InChI Key: WYLHEDMCEYYMOY-UHFFFAOYSA-N
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Description

Tert-butyl[(2,3-difluorophenyl)methyl]amine is an organic compound that features a tert-butyl group attached to an amine, which is further connected to a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(2,3-difluorophenyl)methyl]amine typically involves the reaction of tert-butylamine with a suitable difluorophenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(2,3-difluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under controlled temperatures.

Major Products

    Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Tert-butyl[(2,3-difluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl[(2,3-difluorophenyl)methyl]amine depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(2,4-difluorophenyl)methyl]amine
  • Tert-butyl[(2,5-difluorophenyl)methyl]amine
  • Tert-butyl[(2,6-difluorophenyl)methyl]amine

Uniqueness

Tert-butyl[(2,3-difluorophenyl)methyl]amine is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and interactions compared to other isomers

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H15F2N/c1-11(2,3)14-7-8-5-4-6-9(12)10(8)13/h4-6,14H,7H2,1-3H3

InChI Key

WYLHEDMCEYYMOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC=C1)F)F

Origin of Product

United States

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